
2-(Ethylthio)pyrimidine-4,6-diamine
Overview
Description
2-(Ethylthio)pyrimidine-4,6-diamine (CAS: 23994-93-6) is a pyrimidine derivative with the molecular formula C₆H₁₀N₄S and a molecular weight of 170.24 g/mol. It is characterized by an ethylthio (-S-C₂H₅) substituent at position 2 and amino (-NH₂) groups at positions 4 and 6 of the pyrimidine ring . The compound is used exclusively in research settings, with applications in medicinal chemistry and drug development due to its structural similarity to bioactive pyrimidines. It is soluble in DMSO and requires storage at room temperature (RT) with protection from light to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)pyrimidine-4,6-diamine typically involves the reaction of 2-chloropyrimidine-4,6-diamine with ethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the ethylthio group. The reaction is usually conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)pyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding pyrimidine-4,6-diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidine-4,6-diamine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of 2-(ethylthio)pyrimidine-4,6-diamine exhibit significant antimicrobial properties. For instance, compounds based on the 2,4-diaminopyrimidine core have been synthesized and tested against various bacterial strains, showing promising inhibitory effects. A study highlighted that certain derivatives demonstrated effective activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .
1.2 Anticancer Properties
The compound's structural features allow it to interact with various biological targets, making it a candidate for anticancer drug development. Pyrimidine derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. The development of deoxycytidine kinase inhibitors has shown that modifications at the pyrimidine ring can enhance binding affinity and selectivity toward cancer cells .
1.3 Enzyme Inhibition
this compound has been investigated for its potential as an inhibitor of enzymes like dihydrofolate reductase (DHFR). This enzyme is crucial in the folate synthesis pathway, and its inhibition can lead to effective treatments for bacterial infections and cancer . The synthesis of various derivatives has been aimed at improving the efficacy and reducing side effects associated with existing DHFR inhibitors.
Pharmacological Insights
2.1 Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the 2-(ethylthio)pyrimidine structure affect its biological activity. These studies often involve synthesizing a range of derivatives and evaluating their pharmacological profiles against target pathogens or cancer cell lines. The findings suggest that specific substitutions can significantly enhance potency and selectivity .
2.2 Case Studies
Several case studies highlight the effectiveness of 2-(ethylthio)pyrimidine derivatives in clinical settings:
- Case Study 1: A derivative was tested in vitro against multiple strains of bacteria, demonstrating broad-spectrum activity and a favorable safety profile.
- Case Study 2: In vivo studies showed that a specific derivative could effectively reduce tumor size in animal models without significant toxicity, indicating potential for further development into a therapeutic agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key synthetic routes include:
- Chlorination and Substitution: Initial chlorination followed by nucleophilic substitution reactions leads to the formation of the desired ethylthio group.
- Iodination: Further iodination at specific positions on the pyrimidine ring enhances reactivity for subsequent coupling reactions .
Data Table: Summary of Biological Activities
Activity Type | Compound Derivative | MIC (μg/mL) | Target Pathogen/Cell Type |
---|---|---|---|
Antimicrobial | 16l | 6.25 | Mycobacterium tuberculosis |
Anticancer | Various | Varies | Cancer cell lines |
Enzyme Inhibition | DHFR inhibitors | Varies | Dihydrofolate reductase |
Mechanism of Action
The mechanism of action of 2-(Ethylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The amino groups may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Pyrimidine derivatives with thioether and amino substituents are extensively studied for their biological activities and physicochemical properties. Below is a detailed comparison of 2-(ethylthio)pyrimidine-4,6-diamine with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Alkyl Chain Length and Lipophilicity :
- The heptylthio analogue (HPDA) has a longer alkyl chain, increasing its molecular weight (240.37 g/mol) and lipophilicity compared to the ethylthio derivative (170.24 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
- The methylthio derivative (CAS: 1005-39-6) has the shortest chain, resulting in the lowest molecular weight (156.21 g/mol) and higher structural similarity (95%) to the target compound .
The cyano group in 4-amino-2-(ethylthio)-5-pyrimidinecarbonitrile (CAS: 16462-29-6) adds electron-withdrawing properties, which could influence reactivity in nucleophilic substitution reactions .
Synthetic Utility :
- The thioacetate ester derivative (CAS: -) with a thietane ring () demonstrates the versatility of pyrimidine scaffolds in generating intermediates for complex drug candidates, such as kinase inhibitors or antiviral agents .
Biological Activities: Thiopyrimidines, including HPDA, are noted for broad biological activities, such as antimicrobial and anticancer effects, attributed to their ability to interact with enzymes like dihydrofolate reductase . The ethylthio group in the target compound may offer a balance between lipophilicity and solubility, making it suitable for in vitro assays requiring DMSO solubility .
Biological Activity
2-(Ethylthio)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an ethylthio group and two amino groups at positions 4 and 6. This structure is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in nucleotide metabolism. Specifically, it may act as a competitive inhibitor of deoxycytidine kinase (dCK), which is essential for DNA synthesis in rapidly dividing cells.
Enzyme Inhibition Studies
In vitro assays demonstrated that the compound binds to dCK with a Ki value indicative of strong inhibition. The binding interactions are facilitated by hydrogen bonding between the amino groups of the compound and the enzyme's active site residues.
Table 2: Enzyme Inhibition Data
Compound | Ki (µM) |
---|---|
This compound | 0.5 |
Reference Compound A | 0.8 |
Reference Compound B | 1.2 |
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 2-(Ethylthio)pyrimidine-4,6-diamine in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Conduct experiments in a fume hood to minimize inhalation exposure .
- Store the compound in a cool, dry environment (room temperature) to avoid degradation, and ensure containers are tightly sealed .
- Dispose of waste via licensed hazardous waste handlers, adhering to local regulations .
Q. How can the purity and stability of this compound be assessed during synthesis?
- Methodological Answer :
- Purity : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) or LC-MS to confirm purity ≥95% .
- Stability : Perform accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via NMR or mass spectrometry (MS) over 1–3 months .
Q. What spectroscopic methods are suitable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR in deuterated solvents (e.g., CDCl) to confirm the ethylthio group (δ ~2.5–3.0 ppm for SCH) and pyrimidine ring protons (δ ~8.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] peaks) .
- Elemental Analysis : Validate C, H, N, S content to confirm stoichiometry .
Advanced Research Questions
Q. What strategies optimize the coupling of thiol-containing intermediates in synthesizing this compound derivatives?
- Methodological Answer :
- Reaction Conditions : Use CuI/neocuproine as a catalyst system in DMSO at 120°C for 16 hours to facilitate Ullmann-type coupling .
- Base Selection : Employ KCO (2 equiv.) to deprotonate thiol intermediates and enhance nucleophilicity .
- Purification : Isolate products via preparatory TLC (silica gel, ethyl acetate/hexane gradients) or column chromatography .
Q. How do structural modifications at the 2-(ethylthio) position influence kinase inhibition?
- Methodological Answer :
- Thioether Chain Length : Replace ethylthio with methyl or propyl groups to study steric effects on binding. For example, 2-(methylsulfanyl) analogs show reduced activity against FLT3 compared to ethylthio derivatives .
- Electron-Withdrawing Groups : Introduce substituents (e.g., trifluoromethoxy) on the pyrimidine ring to enhance hydrophobic interactions with kinase ATP pockets .
- Biological Assays : Test modified compounds in enzymatic assays (e.g., FLT3 IC) and compare with wild-type inhibitors .
Q. What computational approaches predict the binding affinity of this compound analogs to therapeutic targets?
- Methodological Answer :
- QSAR Modeling : Develop 2D/3D quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., JAK3 or FLT3) for 100 ns to assess binding stability and key residue interactions (e.g., Lys429 in JAK3) .
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen virtual libraries and prioritize high-scoring analogs for synthesis .
Properties
IUPAC Name |
2-ethylsulfanylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGJVBQNURZQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357705 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23994-93-6 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.